8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
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Overview
Description
8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a fluorinated derivative of chromanecarboxylic acidThe compound is characterized by the presence of a fluorine atom at the 8th position of the benzopyran ring, which can significantly influence its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with p-fluorophenol and 2,4-dibromo-butyric acid ethyl ester.
Reaction Conditions: Sodium hydride is used as a base in benzene solvent.
Intermediate Formation: The intermediate product, 4-bromo-2-(4-fluorophenoxy) ethyl butyrate, is formed and purified by distillation.
Cyclization: The intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure but with the fluorine atom at the 6th position.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Lacks the fluorine atom and has a ketone group at the 4th position.
Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate: An ester derivative with the fluorine atom at the 6th position.
Uniqueness
8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is unique due to the specific placement of the fluorine atom at the 8th position, which can significantly alter its chemical reactivity and biological interactions compared to other similar compounds .
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-2-6-7(10(12)13)4-5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVSTYVIMDWOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1C(=O)O)C=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226195-55-6 |
Source
|
Record name | 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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